molecular formula C2H5N3O2 B7721670 N-Methyl-N-nitrosourea CAS No. 28606-00-0

N-Methyl-N-nitrosourea

Cat. No.: B7721670
CAS No.: 28606-00-0
M. Wt: 103.08 g/mol
InChI Key: ZRKWMRDKSOPRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on N-Nitroso-N-methylurea Research

The journey of N-Nitroso-N-methylurea in the scientific world began with its initial synthesis. The preparation of nitrosomethylurea (B1605039) was achieved through the nitrosation of methylurea (B154334). orgsyn.org This process involves several methods for preparing methylurea itself, including from methylamine (B109427) hydrochloride and potassium cyanate, or methylamine hydrochloride and urea. orgsyn.org

A notable milestone in the application of NMU in research occurred in 1968. A mutated strain of Streptomyces peucetius, obtained by treating the microorganism with N-Nitroso-N-methylurea, was used to extract a new antitumor drug named adriamycin, which was later renamed doxorubicin. frontiersin.org This discovery highlighted the potential of NMU as a tool in the development of therapeutic agents. frontiersin.org

N-Nitroso-N-methylurea as a Chemical Research Agent

In the realm of chemical research, N-Nitroso-N-methylurea is recognized for its utility as an alkylating agent and as a precursor in organic synthesis. spectrumchemical.comlabdepotinc.comglpbio.comwikipedia.org

As an alkylating agent, NMU has the ability to introduce alkyl radicals into biologically active molecules, thereby altering their function. nih.gov This property is central to its biological effects and its use in various research applications. nih.gov The compound is a direct-acting alkylating agent that can interact with DNA. glpbio.commedchemexpress.com

Furthermore, NMU has traditionally been used as a precursor in the synthesis of diazomethane. spectrumchemical.comlabdepotinc.comwikipedia.org This application is advantageous because the byproducts of the reaction—water, carbon dioxide, and ammonia—are innocuous and easily removed. wikipedia.org However, due to its instability at temperatures above 20°C and its sensitivity to shock, it has largely been replaced by other N-nitroso compounds for this purpose. wikipedia.org

Role of N-Nitroso-N-methylurea in Experimental Biological Models

One of the most significant applications of N-Nitroso-N-methylurea in academia is its use in creating experimental biological models, particularly for studying carcinogenesis. amegroups.orgresearchgate.net NMU is a potent and direct-acting carcinogen that can induce tumors in a variety of organs in laboratory animals. researchgate.net

These NMU-induced tumor models are invaluable for investigating the mechanisms of cancer development and for testing the efficacy of potential chemopreventive and therapeutic agents. aacrjournals.orgiiarjournals.org For instance, the NMU-induced rat mammary tumor model is widely used to study breast cancer. amegroups.orgaacrjournals.orgnih.gov These induced tumors share many similarities with human breast cancer, making the model highly relevant for preclinical research. iiarjournals.orgnih.gov

Researchers utilize these models to explore various aspects of cancer biology. For example, studies have used NMU-induced mammary tumors in rats to test the chemopreventive and therapeutic effects of novel selective estrogen receptor modulators and other compounds. aacrjournals.orgnih.gov Additionally, these models have been instrumental in studying the effects of various substances on tumor development and progression. nih.govnih.gov The ability to reliably induce tumors in specific organs allows for controlled investigations into the complex processes of carcinogenesis. taylorandfrancis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKWMRDKSOPRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Record name N-NITROSO-N-METHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16117
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021006
Record name N-Nitroso-N-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB]
Record name N-NITROSO-N-METHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16117
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-methylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6254
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether
Record name N-NITROSO-N-METHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16117
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-methylurea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

less than 1.0 (NTP, 1992)
Record name N-NITROSO-N-METHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16117
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

Non-volatile (NTP, 1992), 0.02 [mmHg]
Record name N-NITROSO-N-METHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16117
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-methylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6254
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless or yellow plates from ethanol

CAS No.

684-93-5, 28606-00-0
Record name N-NITROSO-N-METHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16117
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyl-N-nitrosourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-N-methylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, methylnitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitrosourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-methyl-N-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Nitroso-N-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1-nitrosourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSO-N-METHYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8KW4E3XSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Nitroso-N-methylurea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

255 °F (decomposes) (NTP, 1992), 123 °C
Record name N-NITROSO-N-METHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16117
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-methylurea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanisms of Action and Molecular Interactions of N Nitroso N Methylurea

Alkylating Agent Activity of N-Nitroso-N-methylurea

The primary mechanism through which N-Nitroso-N-methylurea exerts its biological effects is its activity as an alkylating agent. wikipedia.orgwikipedia.org This process involves the transfer of a methyl group from NMU to nucleophilic sites on biological molecules. wikipedia.org The critical reactive species in this process is the methyldiazonium ion (Me-N2+), which is generated from the decomposition of NMU. nih.gov This highly reactive cation readily attacks electron-rich atoms in cellular components, with DNA being a principal target. medchemexpress.com

The alkylating activity of NMU leads to the formation of covalent bonds between the methyl group and various atoms within the DNA structure, particularly on the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. medchemexpress.comwikipedia.org This alteration of the chemical structure of DNA is the initial step in a cascade of events that can lead to mutations and carcinogenesis.

N-Nitroso-N-methylurea transfers its methyl group to the nucleobases of DNA, a process that is central to its mutagenic and carcinogenic potential. wikipedia.org This transfer results in the formation of methylated nucleobases, which can disrupt the normal structure and function of the DNA molecule. The sites of methylation are not random; specific atoms on the purine and pyrimidine bases are more susceptible to attack by the methyldiazonium ion.

The primary targets for methylation by NMU include the oxygen and nitrogen atoms of guanine (B1146940) and the oxygen atoms of thymine (B56734). medchemexpress.comwikipedia.org The transfer of the methyl group to these nucleobases can interfere with proper DNA replication and transcription, leading to base mispairing and subsequent mutations. wikipedia.org For instance, the methylation of the O6 position of guanine is a particularly well-studied lesion that can lead to G:C to A:T transition mutations. wikipedia.org

The interaction of N-Nitroso-N-methylurea with DNA results in the formation of several distinct DNA adducts. These adducts are specific chemical modifications to the DNA bases that can have significant biological consequences. The type and frequency of these adducts can influence the mutagenic and carcinogenic potency of NMU.

One of the most critical DNA adducts formed by N-Nitroso-N-methylurea is O6-methylguanine (O6-MeG). medchemexpress.comwikipedia.org This adduct is formed when the methyl group from NMU is transferred to the O6 position of guanine. wikipedia.org O6-methylguanine is a highly mutagenic lesion because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org The formation of O6-MeG is considered a key initiating event in the carcinogenic process induced by NMU. morressier.com

The persistence of O6-methylguanine in the DNA of a particular tissue is a critical factor in determining its susceptibility to the carcinogenic effects of NMU. nih.gov The removal of this adduct is carried out by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov Tissues with low levels of AGT activity tend to accumulate O6-MeG, making them more vulnerable to the mutagenic effects of this adduct. nih.gov Studies have shown that the persistence of O6-methylguanine varies considerably among different tissues. nih.gov For example, in Syrian golden hamsters, very little removal of O6-methylguanine was observed in the brain and kidney, while a more significant loss was seen in the intestine and testes. nih.gov

Another significant DNA adduct formed by N-Nitroso-N-methylurea is 7-methylguanine (B141273) (7-MeG). nih.gov This adduct results from the methylation of the N7 position of guanine. While 7-methylguanine is the most abundant methylation product, it is generally considered to be less directly mutagenic than O6-methylguanine. nih.gov However, the formation of 7-MeG can lead to the destabilization of the glycosidic bond, which can result in the loss of the guanine base from the DNA backbone, creating an apurinic site. frontiersin.org

The removal of 7-methylguanine from DNA occurs through the action of N-glycosylase enzymes. nih.gov Studies in Syrian golden hamsters have indicated that the removal of 7-methylguanine from DNA occurs at roughly similar rates across various tissues, suggesting that there are no substantial differences in N-glycosylase activities between the tissues examined. nih.gov

N-Nitroso-N-methylurea also leads to the formation of O4-methylthymidine (O4-MeT), an alkylated form of thymine. nih.govscilit.com This DNA adduct is formed in smaller quantities compared to O6-methylguanine. nih.govnih.gov Despite its lower frequency, O4-alkylthymine is considered a pro-mutagenic lesion that can contribute to the carcinogenic effects of NMU. nih.gov The repair of O4-alkylthymine can be carried out by O6-alkylguanine-DNA alkyltransferases, though the efficiency of this repair can vary. nih.gov Research has shown that the rat liver O6-alkylguanine-DNA-alkyltransferase is not effective in repairing O4-methylthymidine. nih.gov

In a study using calf thymus DNA treated with N-methyl-N-nitrosourea, O4-methylthymidine accounted for approximately 0.06% of the total methylation. nih.gov The ratio of O6-methyldeoxyguanosine to O4-methylthymidine was found to be 126. nih.gov

The alkylating activity of N-Nitroso-N-methylurea has been observed in a wide range of tissues and across different animal species. nih.gov This widespread distribution of DNA alkylation contributes to the ability of NMU to induce tumors in multiple organs. medchemexpress.comtargetmol.com Studies have detected DNA alkylation in tissues such as the brain, lung, kidney, liver, intestine, thymus, and spleen. nih.gov

The extent of DNA methylation and the persistence of specific adducts can vary significantly between different tissues and species, which may partly explain the organ-specific carcinogenic effects of NMU. nih.gov For instance, in Syrian golden hamsters, while methylation products were found in all tissues examined, the level was somewhat higher in the liver. nih.gov The persistence of the pro-mutagenic lesion O6-methylguanine also showed considerable tissue-to-tissue variation. nih.gov

SpeciesTissueDNA Adducts DetectedReference
Syrian Golden HamsterForestomachNot specified nih.gov
Syrian Golden HamsterLiver7-methylguanine, 3-methyladenine, O6-methylguanine nih.gov
Syrian Golden HamsterBrain7-methylguanine, 3-methyladenine, O6-methylguanine nih.gov
Syrian Golden HamsterKidney7-methylguanine, 3-methyladenine, O6-methylguanine nih.gov
Syrian Golden HamsterIntestine7-methylguanine, 3-methyladenine, O6-methylguanine nih.gov
Syrian Golden HamsterTestes7-methylguanine, 3-methyladenine, O6-methylguanine nih.gov
RatMammary GlandNot specified medchemexpress.com
MouseVarious organs7-methylguanine, O6-methylguanine, 3-methyladenine nih.gov
Mini-pigVarious organsNot specified nih.gov

Formation of Specific DNA Adducts by N-Nitroso-N-methylurea

Mutagenic Properties of N-Nitroso-N-methylurea

The mutagenicity of N-Nitroso-N-methylurea is a direct consequence of its ability to chemically modify genetic material. As a direct-acting alkylating agent, NMU does not require metabolic activation to exert its mutagenic effects. medchemexpress.comtargetmol.com It introduces methyl groups to various nucleophilic sites on DNA bases, with the O6-position of guanine being a particularly significant target for mutagenesis. nih.gov This alkylation can lead to mispairing during DNA replication, resulting in permanent changes to the DNA sequence. nih.govnih.gov

A hallmark of N-Nitroso-N-methylurea's mutagenic activity is its propensity to induce AT:GC transition mutations. wikipedia.org This specific type of point mutation arises from the methylation of guanine at the O6-position, forming O6-methylguanine (O6-MeG). nih.gov During DNA replication, O6-methylguanine can be misread by DNA polymerase, leading it to incorrectly pair with thymine instead of cytosine. nih.govnih.gov Following another round of replication, the original G:C base pair is permanently converted to an A:T base pair. nih.gov Studies have consistently shown that G:C to A:T transitions are the predominant mutagenic events following exposure to NMU. nih.gov Research on the hprt gene in Chinese hamster cells revealed that the majority of mutations induced by NMU were indeed G:C to A:T transitions. nih.gov

The specific mutational signature of N-Nitroso-N-methylurea has been directly linked to the activation of proto-oncogenes, a critical step in the initiation of cancer. A prime example is the activation of the H-ras1 proto-oncogene. nih.gov In studies of rat mammary carcinomas induced by NMU, a high frequency of a specific G to A transition mutation is observed in the 12th codon of the H-ras gene. nih.gov This single base change is consistent with the known mechanism of NMU-induced mutagenesis and results in the malignant activation of the H-ras1 locus. nih.gov This evidence strongly suggests that the H-ras1 oncogenes are directly activated by the carcinogen during the initiation of neoplasia. nih.gov Some research also indicates that mammary tumors induced by NMU may arise from cells that already possess these oncogenic H-ras1 gene mutations. nih.gov

The following table summarizes findings on H-ras mutations in NMU-induced rat mammary tumors.

Study FocusKey FindingReference
Direct MutagenesisH-ras-1 oncogenes in NMU-induced tumors are activated by a G→A transition. nih.gov
Preexisting MutationsNMU-induced mammary tumors with the H-ras G to A transition may arise from preexisting mutant cells. nih.gov
Mutational SpecificityThe G→A transition in the 12th codon of the H-ras gene is a frequent observation in NMU-induced rat mammary tumors. nih.gov

Several standardized assays are employed to evaluate the mutagenic and genotoxic potential of chemical compounds like N-Nitroso-N-methylurea. These tests utilize various cellular and molecular endpoints to detect DNA damage and mutations.

The Salmonella Typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method for detecting chemical mutagens. ecfr.govre-place.be This bacterial assay measures the ability of a substance to induce reverse mutations (his- to his+) in histidine-requiring strains of Salmonella typhimurium. ecfr.gov A positive result, indicated by a dose-related increase in the number of revertant colonies compared to a control, suggests that the test substance can cause point mutations, such as base substitutions or frameshifts. ecfr.gov N-nitroso compounds, including NMU, have been evaluated using this assay with various strains like TA100, TA102, and TA104 to detect damage at both G-C and A-T base pairs. nih.gov While the Ames test is a valuable screening tool, its sensitivity for certain N-nitrosamines can be influenced by experimental conditions such as the metabolic activation system used. nih.govnih.gov

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. nih.govnih.gov This technique measures DNA strand breaks, which are visualized as a "comet" with a tail of fragmented DNA extending from the nucleus. nih.gov The length and intensity of the comet tail are proportional to the amount of DNA damage. nih.gov The assay can be performed under alkaline conditions to detect single-strand breaks or under neutral conditions for double-strand breaks. nih.gov Studies using the Comet assay on root-tip nuclei of Vicia faba have demonstrated the genotoxic effect of this compound (a synonym for NMU), showing its ability to induce single-strand breaks. nih.gov

The table below shows illustrative data on DNA damage in Vicia faba nuclei as measured by different Comet assay protocols after exposure to this compound.

Comet Assay ProtocolSensitivity/ResponseReference
Alkaline/Alkaline (A/A)Most sensitive at low doses nih.gov
Alkaline/Neutral (A/N)Optimal dose-response curve over a wider range nih.gov
Neutral/Neutral (N/N)Minimal response nih.gov

The in vitro micronucleus (MN) assay is a comprehensive test for evaluating genotoxicity. nih.govfrontiersin.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. ugd.edu.mk Their presence is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. nih.gov The assay is often performed using the cytokinesis-block method, which ensures that only cells that have completed one cell division are scored for micronuclei. frontiersin.org The MN assay is considered a reliable and predictive test for genotoxic potential and is applicable to various cell types. nih.govugd.edu.mk

Methodologies for Assessing Mutagenicity

Epigenetic Effects of N-Nitroso-N-methylurea

NMU is known to induce significant epigenetic changes within cells, which can alter gene expression and contribute to its carcinogenic properties. These effects are primarily mediated through its ability to methylate DNA and influence the proteins that regulate gene expression.

As a direct-acting alkylating agent, N-Nitroso-N-methylurea interacts with DNA, transferring its methyl group to nucleobases. nih.govwikipedia.org This process can lead to the formation of various DNA adducts, with O6-methylguanine being a particularly mutagenic lesion. medchemexpress.com If not repaired, these alterations can result in mispairing during DNA replication, leading to mutations. medchemexpress.com The methylation of DNA by NMU can interfere with the normal patterns of DNA methylation, a key epigenetic mechanism for gene regulation.

The alterations in DNA structure and methylation patterns induced by NMU can have a profound impact on gene expression. nih.gov These changes can affect the binding of transcription factors and other regulatory proteins to DNA, leading to the inappropriate activation or silencing of genes. researchgate.net For instance, mutations induced by NMU can activate oncogenes or inactivate tumor suppressor genes, thereby disrupting normal cell growth control mechanisms. medchemexpress.com This loss of regulation can lead to uncontrolled cell proliferation, a hallmark of cancer. medchemexpress.com

N-Nitroso-N-methylurea has been shown to disrupt the normal progression of the cell cycle. Studies in various cancer cell lines have demonstrated that NMU can cause considerable disorders in the cell cycle. For example, in ascites leucemia L1210 cells, NMU retarded the passage of cells through the S phase and increased the duration of the G2 phase. nih.gov In some instances, NMU has been observed to increase the expression of cell cycle regulators like cyclin D1. medchemexpress.com The DNA damage caused by NMU can trigger DNA damage response pathways, involving checkpoint kinases such as Chk1 and Chk2, which can lead to cell cycle arrest. nih.gov

Experimental ModelCell Cycle Phase AffectedObserved Effect
Ascites Leucemia L1210S PhaseRetarded progression nih.gov
Ascites Leucemia L1210G2 PhaseIncreased duration from 4 to 12 hours nih.gov
Mouse Mammary TumorsS PhaseMarked decrease in labeled thymidine (B127349) index (by 90%) nih.gov

While direct evidence on NMU's interference with intercellular communication is specific, its broader effects on the cellular microenvironment suggest an indirect influence. Research indicates that NMU can promote tumor development by altering the local microenvironment, such as by increasing the expression of inflammatory factors. medchemexpress.commedchemexpress.com A chronic inflammatory state is a known factor in promoting processes that favor cancer progression, which inherently involves altered communication between cells. medchemexpress.com

Cellular and Molecular Responses to N-Nitroso-N-methylurea Exposure

Exposure to NMU triggers a variety of cellular and molecular responses as the cell attempts to cope with the induced damage. These responses include the activation of stress-related signaling pathways.

N-Nitroso-N-methylurea has been shown to be an upregulator of cellular NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity. bslonline.org NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govresearchgate.net Studies in human malignant keratinocytes have demonstrated that NMU can increase cellular NF-κB activity. medchemexpress.com This activation is associated with an increase in the phosphorylation of I-κBα (inhibitor of kappa B alpha). medchemexpress.commedchemexpress.com The phosphorylation of I-κBα is a critical step in the canonical NF-κB activation pathway, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression. nih.gov This activation of NF-κB by NMU may be a contributing factor to its carcinogenic effects. nih.govresearchgate.net

Cell LineTreatmentEffect on NF-κB Pathway
Human Malignant KeratinocytesN-Nitroso-N-methylurea (5 μM)Increased cellular NF-κB activity medchemexpress.com
Human Malignant KeratinocytesN-Nitroso-N-methylureaIncreased I-κBα phosphorylation medchemexpress.commedchemexpress.com
Balb/c Mice Hepatic CellsN-Nitroso-N-methylureaIncreased expression of NF-κB nih.gov

Oxidative Stress and Apoptosis Pathways

N-Nitroso-N-methylurea (NMU) is a potent alkylating agent that exerts significant cellular stress, leading to the activation of complex molecular pathways involving oxidative stress and programmed cell death, or apoptosis. medchemexpress.comwikipedia.org The compound's interaction with cellular components generates reactive oxygen species (ROS), which can disrupt normal cellular function and trigger signaling cascades that culminate in apoptosis. researchgate.net This process is a critical component of its carcinogenic and cytotoxic effects.

The induction of oxidative stress by N-nitroso compounds is a key mechanism in the deregulation of gene expression patterns, which may contribute to chemical carcinogenesis. researchgate.net Studies have shown that the damage induced by NMU can be mitigated by reducing this oxidative stress. nih.gov A central player in the cellular defense against oxidative stress is the Forkhead box protein O3 (FoxO3a), a transcription factor that helps protect quiescent cells from oxidative damage. nih.gov

The cellular damage and oxidative stress initiated by NMU frequently lead to the initiation of apoptosis through various signaling pathways. Gene mutations resulting from NMU's alkylating activity can directly affect the regulation of apoptosis signaling pathways. medchemexpress.com Research has identified several key pathways that are modulated by NMU, leading to an apoptotic response.

One of the critical pathways affected is the nuclear factor-kappa B (NF-κB) signaling cascade. In human malignant keratinocytes, treatment with NMU has been shown to increase cellular NF-κB activity. medchemexpress.comresearchgate.net This activation is associated with an increase in the phosphorylation of I-κBα, an inhibitor of NF-κB. medchemexpress.comresearchgate.net The NF-κB pathway is known to be deeply involved in regulating apoptosis. researchgate.net Furthermore, the NF-κB/NLRP3 pathway has been implicated in the cellular damage caused by NMU. nih.gov

Another significant pathway involved in the NMU-induced apoptotic response is the AKT-FoxO3a signaling axis. The FoxO3a signaling pathway is instrumental in regulating cellular processes, including apoptosis. nih.gov In animal models with NMU-induced gastric precancerous lesions, alterations in the ratios of phosphorylated FoxO3a to total FoxO3a and phosphorylated AKT to total AKT were observed, indicating a modulation of this pathway. nih.gov Relatedly, the FOXO3a/p53/p21 pathway has also been identified as a mechanism in NMU-induced cellular injury. nih.gov The LKB1-AMPK pathway is another signaling cascade that has been shown to be affected in NMU-induced gastric models. nih.gov

The intricate interplay between these pathways dictates the cellular response to NMU-induced damage. The generation of oxidative stress acts as an initial trigger, which then propagates signals through various cascades, ultimately leading to a decision between cell survival and apoptosis.

Table 1: Key Signaling Pathways Modulated by N-Nitroso-N-methylurea (NMU) in Apoptosis

PathwayKey Molecules InvolvedObserved Effect of NMUReferences
NF-κB Pathway NF-κB, I-κBα, NLRP3Increased NF-κB activity; Increased I-κBα phosphorylation. medchemexpress.com, nih.gov, researchgate.net
AKT-FoxO3a Pathway AKT, FoxO3aAltered phosphorylation ratios of AKT and FoxO3a. nih.gov
FOXO3a/p53/p21 Pathway FoxO3a, p53, p21Implicated in NMU-induced cellular damage. nih.gov
LKB1-AMPK Pathway LKB1, AMPKAlterations observed in NMU-induced gastric models. nih.gov

Table 2: Summary of Research Findings on NMU-Induced Oxidative Stress and Apoptosis

Research FocusCell/Model TypeKey FindingsReferences
General MechanismVariousInduces gene mutations affecting apoptosis signaling pathways. medchemexpress.com
Oxidative Stress RoleCaco-2 cellsN-nitroso compounds induce ROS, leading to deregulated gene expression relevant to carcinogenesis. researchgate.net
Apoptosis RegulationHuman Malignant KeratinocytesIncreases cellular NF-κB activity and I-κBα phosphorylation. medchemexpress.com, researchgate.net
Gastric LesionsMouse ModelModulates LKB1-AMPK and AKT-FoxO3a signaling pathways. nih.gov
Corneal Endothelial InjuryCell and Animal ModelsIncreases apoptosis; damage can be reversed by decreasing oxidative stress and interfering with NF-κB/NLRP3 and FOXO3a/p53/p21 pathways. nih.gov

Carcinogenesis Induced by N Nitroso N Methylurea in Experimental Models

N-Nitroso-N-methylurea as a Carcinogen in Animal Species

N-Nitroso-N-methylurea (NMU) is a potent, direct-acting alkylating agent that has demonstrated carcinogenic properties across a wide range of animal species. Its ability to induce tumors does not require metabolic activation, allowing it to act directly on the DNA of target organs. Research has established NMU as a carcinogen in numerous experimental models, including mice, rats, Syrian golden, Chinese, and European hamsters, guinea-pigs, rabbits, gerbils, pigs, dogs, and monkeys. The organotropic effects of NMU can vary depending on the animal species. This broad efficacy in inducing neoplasms in diverse species underscores its value as a tool in experimental cancer research. The International Agency for Research on Cancer (IARC) has classified N-nitroso-N-methylurea as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence from experimental animal studies.

Spectrum of Tumors Induced by N-Nitroso-N-methylurea

N-Nitroso-N-methylurea induces a wide spectrum of both benign and malignant tumors in various organs. The site of tumor development is influenced by the animal species and strain. Commonly observed tumor sites include the mammary glands, nervous tissue (brain and spinal cord), stomach, esophagus, pancreas, kidneys, and lymphoreticular tissues. Studies have also reported tumors in the respiratory tract, intestine, and skin following NMU administration. This capacity to target multiple organs makes NMU a versatile carcinogen for modeling different types of human cancers.

Mammary Carcinomas

The induction of mammary carcinomas by NMU, particularly in rats, is one of the most extensively studied and widely used animal models for human breast cancer. NMU-induced rat mammary tumors share many similarities with human breast cancer. The susceptibility to mammary carcinogenesis is highly dependent on the rat strain. For instance, studies have shown significant variations in tumor incidence among different strains.

Rat StrainMammary Carcinoma Incidence (%)Reference
BUF/N89%
Sprague-Dawley73% - 82.86%
F34489%
Long-Evans76% (with multiple injections)

Histopathological analysis reveals that the mammary tumors induced are often non-invasive papillotubular carcinomas. These models are frequently employed to investigate the efficacy of potential chemopreventive agents and therapeutic strategies.

Brain Tumors (Gliomas, Sarcomas)

N-Nitroso-N-methylurea is a known neurotropic carcinogen, capable of inducing tumors within the central and peripheral nervous systems. Animal studies have consistently reported the development of brain and spinal cord tumors following NMU exposure. Morphological studies of brain tumors induced in rats have identified various histological types, including astrocytomas and gliomas. The reliable induction of these neoplasms has made the NMU model valuable for research into the pathogenesis and treatment of brain cancers.

Gastric and Esophageal Carcinomas

The administration of NMU has been shown to induce carcinomas in the upper gastrointestinal tract of several animal species. In Syrian golden hamsters, NMU induced squamous cell papillomas in the forestomach. Studies in other animal models have resulted in the development of gastric adenocarcinomas and esophageal squamous cell carcinomas. Research in mice has demonstrated that NMU can induce gastric precancerous lesions, providing a model to study the early stages of gastric tumorigenesis. In dogs, a related compound, N-ethyl-N'-nitro-N-nitrosoguanidine, induced both gastric adenocarcinomas and esophageal squamous cell carcinomas, which metastasized to other organs.

Pancreatic Adenocarcinomas

NMU is capable of inducing pancreatic tumors in experimental animals, providing a model for studying pancreatic cancer. A long-term study using inbred guinea pigs demonstrated that administration of NMU led to the development of pancreatic adenocarcinoma in 29% of the animals that survived beyond 27 weeks. In this study, atypical changes in acinar cells were also observed, suggesting a potential role for acinar cell dedifferentiation in the histogenesis of these tumors. Furthermore, pancreatic carcinomas have been induced in aged C57BL/6J male mice, highlighting an age-dependent susceptibility to NMU-induced pancreatic cancer in this model.

Leukemia and Lymphomas

The hematopoietic and lymphoid systems are also targets for NMU-induced carcinogenesis. Tumors of the lymphoreticular tissues have been reported in various animal species following NMU administration. More specifically, studies in FVB-Trp53 heterozygous mice have shown a high incidence of thymic malignant lymphoma, with rates of 54.2% and 59.1% in different experimental groups. These lymphomas were observed to metastasize to other organs, including the lungs, spleen, liver, and kidney. While much of the research on nitrosourea-induced leukemia involves the related compound N-ethyl-N-nitrosourea (ENU), the established capacity of NMU to induce tumors in lymphoreticular tissues points to its role in hematopoietic malignancies.

Other Organ-Specific Carcinogenesis

N-Nitroso-N-methylurea (NMU) is a potent, direct-acting carcinogen that induces tumor formation in a wide array of organs beyond the mammary gland in various animal species. iiarjournals.orgmedchemexpress.com The specific organotropic effects of NMU are influenced by factors such as the animal species and strain, as well as the route and timing of administration. iiarjournals.org

In rodents, NMU has been shown to be a multi-organ carcinogen. iiarjournals.org Animal studies have documented the induction of tumors in the nervous system, including the brain, spinal cord, and peripheral nerves. epa.govresearchgate.net The gastrointestinal tract is another significant target, with studies reporting the development of squamous cell papillomas in the forestomach of hamsters and gastric carcinomas in mice and rats. researchgate.netnih.govnih.govnih.gov

Furthermore, NMU administration has been linked to carcinogenesis in the hematopoietic system, leading to the development of leukemia, particularly acute promyelocytic leukemia, in Sprague-Dawley rats. researchgate.net Other reported target organs for NMU-induced neoplasia include the kidneys, pancreas, urinary bladder, skin, and oropharynx. epa.govnih.gov In Syrian golden hamsters, NMU has induced a low incidence of liver tumors. nih.gov Research in F344/NCr rats has also demonstrated the induction of thyroid follicular tumors. nih.gov

Experimental Animal Models for N-Nitroso-N-methylurea-Induced Carcinogenesis

Experimental animal models are indispensable for investigating the mechanisms of carcinogenesis and for developing new preventive and therapeutic strategies. amegroups.org N-Nitroso-N-methylurea is widely used to create such models because it is a direct-acting alkylating agent that does not require metabolic activation to exert its carcinogenic effects. iiarjournals.orgscialert.net This property contributes to its utility in producing organ-specific cancer models in various animal species, including rodents, pigs, dogs, and rabbits. iiarjournals.org The resulting tumors often share significant biological and molecular characteristics with human cancers, making these models highly relevant for preclinical research. iiarjournals.orgamegroups.org Among the various models, the NMU-induced rat mammary carcinoma model is one of the most extensively utilized and well-characterized systems for studying breast cancer. iiarjournals.orgscialert.net

Rat Models of Mammary Cancer

The induction of mammary tumors in rats using NMU is a cornerstone experimental model for investigating breast cancer. oup.com This model is valued for its high reproducibility, relatively short latency period, and the ability to mimic key aspects of human breast cancer development. amegroups.org The tumors arise from the terminal end buds of the mammary ductal system, which is analogous to the terminal ductal lobular unit in humans, the proposed site of origin for many human breast cancers. oup.com As a highly specific carcinogen for the mammary gland, NMU reliably induces tumors that are frequently used to screen and evaluate the efficacy of potential cancer-modulating agents. iiarjournals.orgscialert.net

The susceptibility to NMU-induced mammary carcinogenesis varies significantly among different rat strains. medchemexpress.comnih.gov Strains such as Sprague-Dawley, Buffalo/N (BUF/N), and Fischer 344 (F344) are highly susceptible, while others like the Copenhagen (COP) and Wistar-Kyoto (WKY) strains are largely resistant. medchemexpress.comnih.gov The latency period, defined as the time from carcinogen administration to the appearance of the first palpable tumor, also differs between strains. medchemexpress.com Generally, rats that are more susceptible tend to have shorter latency periods. oup.com For instance, in one study, the mean latency period was 77 days for BUF/N rats, 86 days for Sprague-Dawley rats, and 94 days for F344 rats. medchemexpress.commedchemexpress.com

Data compiled from studies on NMU-induced mammary carcinogenesis. medchemexpress.comnih.govmedchemexpress.com

Several routes of administration have been established for inducing mammary tumors with NMU in rat models. amegroups.orgscialert.net Conventional and widely used methods include single or multiple intraperitoneal (i.p.) or intravenous (i.v.) injections. amegroups.orgscialert.net These systemic administration routes typically lead to the random development of tumors across the multiple pairs of mammary glands in the rat. amegroups.org

A more targeted approach involves intraductal (i.duc) administration, where NMU is delivered directly into the mammary ductal system via the nipple. amegroups.org This method allows for tumor induction at predictable locations, which can improve the consistency of the model and may enhance the efficiency of carcinogenesis by bringing the agent into direct contact with luminal epithelial cells. amegroups.org

The NMU-induced rat mammary cancer model is highly regarded because the resulting tumors share numerous important features with human breast cancer. iiarjournals.orgveterinaryworld.org

Histopathology and Origin : The rat tumors are primarily ductal carcinomas that originate from mammary ductal epithelial cells, which is consistent with the origin of many human breast cancers. oup.com

Hormone Receptor Status : A significant proportion of both NMU-induced rat tumors and human breast cancers are dependent on ovarian hormones for growth and express estrogen receptors (ER) and progesterone (B1679170) receptors (PR). oup.com Gene expression profiling has shown that NMU-induced tumors are most similar to ER-positive human breast cancers of low to intermediate grade. oup.comnih.gov

Aggressiveness : NMU-induced tumors are often locally aggressive and capable of metastasis, mirroring the behavior of more aggressive human breast cancers. scialert.net

Models for Other Organ Cancers

Beyond mammary cancer, NMU is utilized to establish experimental models for a variety of other organ-specific cancers. iiarjournals.orgamegroups.org The specific tumor type and location depend heavily on the chosen animal model and experimental protocol. iiarjournals.org

Gastrointestinal Cancer : Models of gastric cancer have been developed by administering NMU to mice and rats, often via intragastric routes. medchemexpress.comnih.govmedchemexpress.com These models allow for the study of gastric precancerous lesions and the progression to adenocarcinoma. nih.gov In hamsters, intraperitoneal injection of NMU has been used to create models of forestomach cancer. nih.gov

Nervous System Tumors : Alkylating agents like NMU have historically been used to induce brain and other central nervous system (CNS) tumors in rats. epa.govresearchgate.net These models are critical for understanding the complex biology of CNS neoplasms. researchgate.net

Hematopoietic Cancers : In Sprague-Dawley rats, NMU administration is an effective method for inducing a high incidence of leukemia, specifically a subtype resembling human acute promyelocytic leukemia (M3). researchgate.net This provides a valuable tool for studying leukemogenesis and for preclinical testing of relevant therapies. researchgate.net

Liver and Thyroid Cancers : In F344 rats, NMU has been used as a systemic, multi-tissue tumor initiator. nih.gov Subsequent treatment with promoting agents can lead to the development of hepatocellular adenomas and carcinomas, as well as thyroid follicular tumors, providing models for studying organ-specific tumor promotion. nih.gov

Summary of experimental models for NMU-induced cancers in organs other than the mammary gland. epa.govnih.govnih.govresearchgate.netnih.govresearchgate.net

Modulating Factors in N-Nitroso-N-methylurea-Induced Carcinogenesis

The development and progression of tumors initiated by N-Nitroso-N-methylurea (NMU) are not solely dependent on the direct action of the carcinogen. A multitude of endogenous and exogenous factors can significantly influence the carcinogenic process. These modulating factors, ranging from hormonal signals to dietary components and genetic makeup, can either enhance or suppress tumorigenesis, thereby determining the ultimate outcome of NMU exposure in experimental models.

Hormones, particularly those involved in the regulation of reproductive tissues, play a crucial role in modulating NMU-induced carcinogenesis. Prolactin and estrogen have been extensively studied for their impact on the development of mammary and endometrial tumors, respectively.

Prolactin (PRL) is a key hormone in mammary gland development and lactation, and its influence on NMU-induced mammary tumors has been a subject of significant research. nih.gov Studies have shown that increased levels of prolactin can promote the growth of these tumors. nih.govnih.gov In one study, rats with pituitary implants, which lead to elevated prolactin levels, exhibited a progressive increase in both the number and size of NMU-induced mammary tumors at a greater rate than control animals. nih.govoup.com Conversely, treatments that lower prolactin levels have been shown to arrest the growth of these tumors. nih.govoup.com For instance, the administration of a prolactin-lowering drug, 2-bromoergocryptine (CB-154), stabilized tumor growth in rats with pituitary implants. nih.gov However, it is also noted that NMU-induced mammary tumors may be less hormone-dependent than those induced by other carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govoup.com While prolactin plays a role, its importance for established NMU-induced tumors appears to be less critical compared to its role in DMBA-induced tumors. nih.govoup.com

Estrogen has been identified as a significant factor in the development of endometrial cancer in conjunction with NMU. A study in ICR mice demonstrated a rapid induction of endometrial adenocarcinoma when intravaginal instillation of NMU was followed by a diet containing 17 beta-estradiol (E2). nih.govresearchgate.net The incidence of endometrial carcinomas was significantly higher in the group receiving both NMU and E2 (48%) compared to those receiving NMU alone (7%) or E2 alone (23%). nih.govresearchgate.net This suggests a synergistic effect between NMU and estrogen in promoting endometrial carcinogenesis. The study also observed an increased E2/progesterone ratio in the groups treated with E2, highlighting the importance of this hormonal balance in the development of endometrial adenocarcinoma. nih.gov

Table 1: Effect of Hormonal Modulation on NMU-Induced Carcinogenesis

HormoneExperimental ModelKey FindingsReference
Prolactin (Elevated)Sprague-Dawley rats with pituitary implantsIncreased number and size of mammary tumors. nih.govoup.com
Prolactin (Lowered)Sprague-Dawley rats treated with CB-154Stabilized mammary tumor growth. nih.gov
17 beta-EstradiolICR mice with intravaginal NMUSignificantly increased incidence of endometrial adenocarcinoma. nih.govresearchgate.net

Dietary components and chemopreventive agents can exert a profound influence on the initiation and progression of NMU-induced tumors. Research has focused on the protective effects of various dietary factors, particularly those found in soy products.

Studies have investigated the chemopreventive effects of miso , a traditional Japanese fermented soybean product, on NMU-induced mammary carcinogenesis in rats. researchmap.jpnih.gov In one experiment, a diet containing 10% miso significantly reduced the multiplicity of mammary tumors. researchmap.jpnih.gov The combination of a 10% miso diet with the antiestrogen (B12405530) drug tamoxifen showed an even more potent antitumor effect, dramatically reducing both the incidence and multiplicity of mammary tumors. researchmap.jpnih.gov

Other soy-based foods and their components have also demonstrated protective effects. Diets supplemented with soybeans or the isoflavone (B191592) biochanin A have been shown to be effective in preventing NMU-induced mammary cancer. researchgate.netresearchmap.jp In a study with female CD/Crj rats, diets containing 10% soybeans or 50 mg/kg of biochanin A significantly decreased the incidence of mammary tumors. researchgate.netresearchmap.jp Furthermore, both 10 mg/kg and 50 mg/kg biochanin A diets led to a significant reduction in tumor multiplicity. researchgate.netresearchmap.jp

Table 2: Effects of Dietary Interventions on NMU-Induced Mammary Tumorigenesis in Rats

InterventionTumor Incidence (%)Tumor Multiplicity (mean tumors/rat)Reference
Control Diet91%4.5 researchmap.jpnih.gov
10% Miso Diet77%2.4 researchmap.jpnih.gov
Tamoxifen68%1.4 researchmap.jpnih.gov
10% Miso + Tamoxifen10%0.2 researchmap.jpnih.gov
Control Diet80%2.2 researchgate.netresearchmap.jp
10% Soybean Diet42%0.8 researchgate.netresearchmap.jp
50 mg/kg Biochanin A Diet32%0.5 researchgate.netresearchmap.jp

The genetic background of an individual or experimental animal can significantly influence its susceptibility to NMU-induced carcinogenesis. This genetic predisposition often involves variations in genes that control cell growth, differentiation, and DNA repair. A key molecular event in NMU-induced mammary carcinogenesis in rats is the activation of specific oncogenes.

A hallmark of NMU-induced mammary tumors in rats is the frequent and specific mutation of the Ha-ras-1 proto-oncogene . nih.gov Research has consistently shown that these tumors harbor a G to A transition at the 12th codon of the Ha-ras gene. nih.govnih.gov This specific type of mutation is a molecular signature of NMU's direct mutagenic action on the DNA. nih.gov Interestingly, some studies suggest that NMU-induced mammary tumors may arise from cells that already possess these oncogenic Hras1 gene mutations, with the carcinogen then acting to promote the development of the tumor. nih.gov The age of the animal at the time of carcinogen exposure also plays a critical role in both breast cancer susceptibility and the molecular events that contribute to mammary carcinoma development. nih.gov For instance, activating mutations in the Harvey ras gene were found in mammary carcinomas from rats exposed to NMU at 2 months of age, but not in tumors that developed in animals exposed at 15 months of age. nih.govoup.com

The role of the p53 tumor suppressor gene in NMU-induced carcinogenesis appears to be more variable and tumor-type dependent. While elevated levels of p53 protein have been observed in a significant number of NMU-induced invasive mammary tumors in rats, suggesting its involvement in this model, other studies have found a rare occurrence of p53 mutations in NMU-induced stomach tumors in mice. houstonmethodist.orgnih.gov This suggests that the involvement of p53 in NMU-induced tumorigenesis may be organ-specific.

Table 3: Key Genetic Alterations in NMU-Induced Carcinogenesis

GeneAlterationTumor TypeSignificanceReference
Ha-ras-1G to A transition at codon 12Mammary Carcinoma (Rat)Direct mutagenic signature of NMU; frequent activating mutation. nih.govnih.gov
p53Elevated protein expressionMammary Carcinoma (Rat)Common event in invasive palpable tumors. houstonmethodist.org
p53Rare mutationsStomach Tumors (Mouse)Suggests a limited role in this specific cancer model. nih.gov

Toxicity and Teratogenicity of N Nitroso N Methylurea

Teratogenic Effects of N-Nitroso-N-methylurea

NMU is a known embryotoxic and teratogenic compound, capable of inducing a range of developmental abnormalities. wikipedia.org Its effects are highly dependent on the timing and dose of exposure during gestation. The primary manifestations of NMU-induced teratogenicity include craniofacial and skeletal defects, fetal growth retardation, and an increased incidence of fetal resorption. wikipedia.org

Exposure to N-Nitroso-N-methylurea during critical periods of embryonic development can lead to significant craniofacial and skeletal malformations. One of the most commonly cited defects is cleft palate. wikipedia.org Animal studies have demonstrated the capacity of NMU to disrupt the intricate processes of craniofacial morphogenesis, resulting in a failure of the palatal shelves to fuse properly.

In addition to craniofacial abnormalities, NMU exposure is also associated with a variety of skeletal defects. The specific nature and severity of these defects are contingent upon the gestational stage at the time of exposure. These malformations arise from the disruption of normal chondrogenesis and osteogenesis, the processes responsible for cartilage and bone formation, respectively.

Table 1: Craniofacial and Skeletal Defects Induced by N-Nitroso-N-methylurea in Animal Models
Animal ModelType of DefectReference
MiceCleft Palate wikipedia.org
RatsGeneral Skeletal Defects wikipedia.org

Furthermore, NMU exposure is strongly correlated with an increased rate of fetal resorption, which is the process of embryonic or fetal death and subsequent absorption by the maternal body. wikipedia.org This embryolethal effect is particularly pronounced at higher doses and during critical developmental windows.

Table 2: Effects of N-Nitroso-N-methylurea on Fetal Growth and Survival
EffectObservationReference
Fetal Growth RetardationObserved in multiple animal studies. wikipedia.org
Increased Fetal ResorptionA common outcome of NMU exposure during pregnancy. wikipedia.org

The teratogenic outcome of NMU exposure is critically dependent on the timing of administration during gestation. wikipedia.org The developing embryo exhibits varying degrees of susceptibility to toxic insults at different stages.

Pre-implantation: Exposure during the pre-implantation period, before the embryo attaches to the uterine wall, can lead to early embryonic death and a failure to implant.

Post-implantation: Following implantation, the embryo undergoes rapid cell division and differentiation, making it highly vulnerable to the cytotoxic and mutagenic effects of NMU. Exposure during this phase can result in a wide range of severe malformations and fetal loss.

Organogenesis: This is the period when the organs are forming. Exposure to NMU during organogenesis can cause specific and severe structural birth defects, affecting the development of the limbs, central nervous system, and other organs. For example, exposure to the related compound N-ethyl-N-nitrosourea (ENU) during the first week of gestation in rats led to severe congenital malformations, many of which were incompatible with life. ehu.es

Table 3: Impact of N-Nitroso-N-methylurea Exposure Timing on Developmental Outcomes
Exposure PeriodPotential OutcomesReference
Pre-implantationFailure of implantation, early embryonic death. wikipedia.org
Post-implantationSevere malformations, fetal resorption. wikipedia.org
OrganogenesisSpecific structural birth defects. wikipedia.org

The impact of paternal exposure to genotoxic agents on offspring development is an area of growing research. While direct studies on the paternal effects of NMU are limited, research on similar compounds like ethylnitrosourea has shown that paternal exposure can lead to transgenerational genomic instability in mice. nih.gov This suggests that DNA damage in sperm can be transmitted to the offspring, potentially increasing the risk of congenital abnormalities and diseases. The alterations in the sperm epigenome, which regulates gene activity, can be passed on, making offspring more susceptible to certain health issues. medchemexpress.com

Neurotoxicity and Retinal Degeneration Induced by N-Nitroso-N-methylurea

In addition to its teratogenic effects, NMU is a potent neurotoxin with a specific and profound impact on the retina. It is widely used in animal models to induce retinal degeneration that mimics certain aspects of human retinal diseases like retinitis pigmentosa. nih.govnih.gov

The primary mechanism of NMU-induced retinal degeneration is the induction of apoptosis, or programmed cell death, in photoreceptor cells (rods and cones). nih.gov This process leads to a progressive loss of these light-sensing cells and a consequent decline in visual function.

Following systemic administration, NMU leads to a rapid and selective degeneration of the outer nuclear layer of the retina, where the photoreceptor cell bodies are located. nih.gov This is accompanied by a loss of the photoreceptor outer segments, which are essential for phototransduction. nih.gov The damage is often more severe in the central retina compared to the periphery. nih.gov

The apoptotic cascade triggered by NMU involves a series of molecular events. One day after NMU administration in rats, an increase in the phosphorylation of cell death-associated signaling proteins such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38) is observed. nih.gov Concurrently, there is a depletion of apoptosis-related proteins like full-length poly(ADP-ribose) polymerase (PARP) and apoptosis-inducing factor (AIF). nih.gov

Studies have also shown an upregulation of activated caspases, which are key executioner enzymes in the apoptotic pathway. Specifically, significant upregulation of activated caspases 3, 9, and 12 has been found at different time points after NMU injection in mice. sonar.ch

Functionally, the loss of photoreceptor cells leads to a severe decline in retinal function, which can be measured by electroretinography (ERG). In animal models, NMU administration leads to a significant reduction and eventual extinguishment of ERG signals, indicating a profound loss of photoreceptor activity. nih.govarvojournals.org

Table 4: Timeline of Molecular and Cellular Events in N-Nitroso-N-methylurea-Induced Retinal Degeneration
Time After ExposureEventReference
6 hoursPhotoreceptor layer abnormality observed via optical coherence tomography (OCT). nih.gov
1 dayIncreased phosphorylation of JNK and p38; depletion of full-length PARP and AIF. nih.gov
1-3 daysPeak of TUNEL-positive (apoptotic) cells in the outer nuclear layer. sonar.ch
3 daysDecrease in outer nuclear layer thickness and appearance of apoptotic photoreceptor nuclei. sonar.ch
7 daysComplete photoreceptor cell death in some models; significant upregulation of calpain activity. nih.govsonar.ch

Effects on Inner Retinal Neurons and Visual Signal Transmission

N-Nitroso-N-methylurea (NMU), also referred to as N-methyl-N-nitrosourea (MNU), demonstrates notable neurotoxicity toward retinal structures. While morphological evidence has pointed to NMU-induced photoreceptor degeneration, further studies have elucidated its effects on inner retinal neurons and the transmission of visual signals. nih.gov Research using multielectrode array (MEA) recording systems on rat retinas has identified significant alterations in electrophysiological properties following NMU administration. nih.govosti.gov These studies provide crucial information on the neurotoxicity of NMU as it affects signal transmission within the inner retina. nih.gov

The toxic effects are not uniform across the retina; photoreceptors in different focal areas exhibit varying vulnerabilities to the compound. nih.govosti.gov This dysfunction of photoreceptors progresses in a manner dependent on both space and time. nih.gov In contrast, the spiking activities of both central and peripheral retinal ganglion cells (RGCs) show synchronous alterations in response to NMU. nih.gov Pharmacological tests indicate that gap junctions are pivotal in this homogeneous response of RGCs. nih.govosti.gov

Further analysis suggests that NMU impairs the signaling efficiency and fidelity of the inner retinal circuits, even when the microstructure of the inner retina appears relatively intact. nih.gov In addition to photoreceptors, NMU has been shown to cause the degeneration of other retinal neurons. In vitro studies on adult porcine retina have demonstrated that NMU leads to a significant reduction in the number of cone photoreceptors, rod bipolar cells, and horizontal cells. nih.gov This indicates that the compound's degenerative effects extend beyond the outer retina to impact inner retinal neurons as well. nih.gov

Table 1: Effects of N-Nitroso-N-methylurea on Retinal Cells and Signal Transmission

Affected Component Observed Effect
Inner Retinal Circuits Ruined signaling efficiency and fidelity. nih.gov
Photoreceptors Degeneration with distinct spatial- and time-dependent progression. nih.govosti.gov
Retinal Ganglion Cells (RGCs) Synchronous alteration of spiking activities in both central and peripheral cells. nih.gov
Cone Photoreceptors Significant reduction in number. nih.gov
Rod Bipolar Cells Significant reduction in number. nih.gov

| Horizontal Cells | Significant reduction in number. nih.gov |

Cerebellar Hypoplasia and Brain Damage

Exposure to N-Nitroso-N-methylurea during the prenatal or neonatal period is a known inducer of significant brain damage, including specific types of brain hypoplasia. nih.govspandidos-publications.com As an alkylating agent, NMU can cross the blood-brain barrier, leading to its use in animal models to induce neural toxicity. nih.govspandidos-publications.com The compound's neurotoxicity is linked to its ability to cause O⁶-methylguanine-induced point mutations, which are implicated in neuronal damage following gestational exposure. nih.govspandidos-publications.com

Specifically, neonatal exposure in rats leads to cerebellar hypoplasia. nih.govspandidos-publications.com Macroscopic examination of the brains of NMU-treated rats reveals a reduction in the size of the cerebellum. nih.gov Histopathological analysis shows a marked disorganization of the cerebellar cortex, with disarrangement of the cortical layers, including the molecular, Purkinje, and granular cell layers. nih.govspandidos-publications.comnih.gov Key findings include a reduced cellularity of the inner granular cell layer and a disperse deposition of Purkinje cells within that layer. nih.govspandidos-publications.com These changes result in a thinning of the cerebellar cortex, confirming a diagnosis of cerebellar hypoplasia. nih.govspandidos-publications.com

In addition to cerebellar hypoplasia, exposure to NMU during gestation can cause microcephaly (hypoplasia of the cerebral cortex) in mice. nih.govspandidos-publications.commerckmillipore.com This demonstrates that the timing of exposure is critical in determining the specific manifestation of brain damage. nih.govspandidos-publications.com

Table 2: N-Nitroso-N-methylurea Induced Cerebellar Damage

Feature Description
Macroscopic Changes Decreased brain weight, particularly in the cerebellum. nih.gov
Cortical Organization Disorganization of the cerebellar cortex and disarrangement of cortical layers. nih.govspandidos-publications.comnih.gov
Cellular Layers Loss and/or disturbance of molecular, Purkinje, and granular cell layers. nih.govspandidos-publications.com
Inner Granular Layer Reduced cellularity. nih.govspandidos-publications.com
Purkinje Cells Dispersed deposition in the inner granular cell layer. nih.govspandidos-publications.com

Immunosuppressive Effects of N-Nitroso-N-methylurea

Leucopoenia and Graft Survival

N-Nitroso-N-methylurea exhibits marked immunosuppressive activity. nih.govnih.gov Studies in both rats and mice have shown that NMU induces a significant, dose-dependent leucopoenia, which is a reduction in the number of white blood cells. nih.govnih.gov This reduction in circulating leukocytes is directly associated with an increased survival time for skin allografts. nih.govnih.gov The effect has been observed in adult rats and across two different strains of mice, indicating a consistent immunosuppressive action that impairs the recipient's ability to mount an effective cell-mediated immune response against foreign tissue. nih.govnih.gov

Humoral Immune Response Alterations

The immunosuppressive effects of N-Nitroso-N-methylurea also extend to the humoral immune system. nih.govnih.gov The humoral immune response, which involves antibodies, is significantly reduced following exposure to NMU. nih.govnih.gov This has been assessed through methods such as haemolytic plaque formation and haemagglutination, both of which demonstrated a much-reduced response in NMU-treated animals. nih.govnih.gov This indicates that the compound interferes with the production or function of antibodies, thereby dampening this critical arm of the immune system. nih.govnih.gov

Table 3: Summary of Immunosuppressive Effects

Immune System Component Effect of N-Nitroso-N-methylurea
Cell-Mediated Immunity Induces marked, dose-dependent leucopoenia. nih.govnih.gov
Graft Rejection Associated with increased survival of skin allografts. nih.govnih.gov

| Humoral Immunity | Greatly reduced response as measured by haemolytic plaque formation and haemagglutination. nih.govnih.gov |

Environmental and Endogenous Formation of N Nitroso N Methylurea

Formation from Precursors (Nitrite, Amines, Amides)

The primary pathway for the formation of N-Nitroso-N-methylurea involves the nitrosation of N-methylurea. orgsyn.org This reaction is significantly influenced by the presence of nitrite (B80452), often in the form of sodium nitrite, under acidic conditions. rsc.org The general mechanism for the formation of N-nitroso compounds entails the reaction of a nitrosating agent, derived from nitrite, with secondary amines or amides. researchgate.netnih.gov

In the acidic environment of the stomach, nitrite ingested from dietary sources can be converted into various nitrosating agents. acs.org These agents can then react with amides present in food or formed during digestion to produce N-nitrosamides like NMU. researchgate.net

One notable precursor for NMU formation is creatinine (B1669602), a common constituent of meat and fish. nih.gov Research has demonstrated that the nitrosation of creatinine can lead to the formation of trace amounts of NMU. researchgate.netnih.gov The optimal pH for this reaction is between 1 and 3, which is consistent with the acidic conditions found in the stomach. nih.gov The yield of NMU from creatinine nitrosation has been reported to range from 0.00004% to 0.0046% under varying reactant concentrations. nih.gov

The chemical reaction for the formation of NMU from N-methylurea and sodium nitrite in the presence of an acid (like hydrochloric acid) is a well-established synthetic procedure. orgsyn.orgrsc.org

Table 1: Precursors and Conditions for N-Nitroso-N-methylurea Formation

Precursor(s)Nitrosating Agent SourceKey ConditionsReference
N-methylureaSodium NitriteAcidic (e.g., Hydrochloric acid) orgsyn.orgrsc.org
CreatinineNitriteAcidic (Optimal pH 1-3) nih.gov
General AmidesDietary NitriteAcidic (Simulated gastric conditions) researchgate.net

Transnitrosation Reactions Leading to N-Nitroso-N-methylurea

Transnitrosation is a chemical process where a nitroso group is transferred from one molecule (a N-nitroso compound) to another (an amine or amide), forming a new N-nitroso compound. This reaction can be a source of NMU formation. researchgate.net

Studies have shown that non-mutagenic N-nitrosamines can act as nitrosating agents under certain conditions. For instance, the transfer of a nitroso group from a protonated N-nitrosamine to a nucleophilic species can occur. researchgate.net Research has demonstrated that mutagenic NMU can be formed via the transnitrosation of the non-mutagenic N-nitrosoproline to N-methylurea. This reaction occurs under acidic conditions and is accelerated by the presence of catalysts like thiourea (B124793). researchgate.net

The proposed mechanism suggests that the nitroso group is transferred directly from the protonated N-nitrosoproline to thiourea, which then transfers it to N-methylurea to form NMU. The rate-determining step in this process is the formation of a complex between the protonated N-nitrosoproline and thiourea. researchgate.net Other thiourea derivatives, such as 1,1,3,3-tetramethylthiourea and 1,3-dimethylthiourea, can also facilitate this reaction, with the reaction rate correlating to the nucleophilicity of the sulfur atom in the thiourea compound. researchgate.net

Formation in Food Products (e.g., Cured Meats)

The potential for N-Nitroso-N-methylurea to form in various food products, particularly under conditions simulating the human stomach, has been a subject of investigation. acs.org The presence of precursors like creatinine and the use of nitrite as a preservative in cured meats create a potential environment for NMU formation. researchgate.netnih.gov

When samples of various cured meats were incubated under acidic conditions (pH 0.8-2.5) to mimic the stomach, trace amounts of NMU were formed. nih.gov In a study of 27 cured meat samples, three formed 2-26 ng of NMU per 10 g of meat without the addition of extra nitrite. When nitrite was added, the formation of NMU increased, with levels ranging from 0.6 to 176 ng per 10 g of sample. nih.gov

This phenomenon is not limited to cured meats. Studies have also detected NMU formation in smoked or dried fish, fish sauce, seafood, and certain ethnic fermented or pickled vegetables after incubation with nitrite under acidic conditions. acs.orgnih.gov The amounts formed varied significantly depending on the food type. For example, fish sauce showed a range of 2–712 ng of NMU, while herring samples formed up to 688 ng. nih.gov

Table 2: Formation of N-Nitroso-N-methylurea in Various Foods After Nitrosation Under Acidic Conditions

Food ProductNMU Formed (ng per sample)Reference
Cured Meats (with added nitrite)0.6 - 176 (per 10g) nih.gov
Fish Sauce2 - 712 nih.gov
Herring<0.3 - 688 nih.gov
Dried Anchovy, Shrimp, and other fishes<0.3 - 134 nih.gov
Crab and Lobster Paté<0.3 - 342 nih.gov
Sardines6 - 59 nih.gov
Oysters and Mussels11 - 31 nih.gov
Dried Squid3 - 47 nih.gov
Kimchi7 - 107 nih.gov
Japanese Pickled Radish<0.3 - 72 nih.gov

Endogenous Formation in Biological Systems (e.g., Gastrointestinal Tract)

Endogenous formation, particularly within the gastrointestinal (GI) tract, is considered a significant source of human exposure to N-nitroso compounds. researchgate.netacs.org The highly acidic environment of the stomach provides favorable conditions for the chemical formation of N-nitrosamides, including NMU, from dietary precursors. nih.govacs.org

Salivary nitrite, which can reach high levels after the consumption of nitrate-rich foods like leafy vegetables, is a key nitrosating agent in the stomach. acs.org This nitrite, along with ingested amines and amides from food, can lead to what is known as intragastric nitrosation. researchgate.netacs.org This process is believed to be a major pathway for the in vivo formation of N-nitroso compounds. acs.org

Beyond the stomach, the formation of N-nitroso compounds can also occur in the intestine, where the gut microbiota plays a role. acs.org In the pig cecum model, the formation of NMU was observed following incubation of its precursor with nitrate (B79036). acs.org The microbiota was responsible for the initial reduction of nitrate to nitrite, which is the necessary step for nitrosation to proceed. acs.org Diets high in red and processed meat have been shown to increase the fecal levels of N-nitroso compounds, suggesting that dietary habits can significantly influence endogenous formation throughout the GI tract. researchgate.net

Table of Compounds

Research Methodologies and Analytical Approaches for N Nitroso N Methylurea

Analytical Techniques for Detection and Quantification

Progress in researching the formation and presence of NMU has been historically limited by the lack of sufficiently sensitive and specific analytical methods. researchgate.netnih.gov To address this, specialized techniques have been developed that combine chromatographic separation with highly selective detection systems.

A highly sensitive and specific method for the determination of NMU involves High-Performance Liquid Chromatography (HPLC) coupled with a postcolumn denitrosation-thermal energy analyzer (TEA). researchgate.netscilit.com This system is particularly effective for analyzing nonvolatile N-nitroso compounds in complex aqueous samples. nih.gov The TEA detector is selective for N-nitroso compounds, which minimizes interference from other substances present in the sample matrix. labcompare.com

In this technique, the sample is first separated by HPLC. The eluent from the column then undergoes a postcolumn reaction where the N-nitroso compounds are chemically denitrosated, releasing a nitric oxide (NO) radical. nih.govusp.org This NO radical is then detected by the TEA. The analyzer operates by reacting the nitric oxide with ozone to form electronically excited nitrogen dioxide, which emits near-infrared light as it decays. labcompare.comusp.org This light is detected by a photomultiplier, generating a signal proportional to the amount of the N-nitroso compound present. usp.org This method has demonstrated high sensitivity for NMU, with detection limits as low as 0.5 parts per billion (ppb). researchgate.netnih.gov

For confirmation of results obtained by methods like HPLC-TEA, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. researchgate.net GC-MS provides a high degree of specificity and is considered a benchmark for the identification of organic compounds. The gas chromatograph separates volatile compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for definitive identification. labcompare.com

A specific GC-MS confirmation technique has been developed for NMU, demonstrating even greater sensitivity than the HPLC-TEA method, with a detection limit of 0.03 ppb. researchgate.netnih.gov While GC is most common for analyzing volatile N-nitrosamines, its application to NMU provides a powerful tool for unambiguous confirmation of its presence in a sample. researchgate.net

Table 1: Comparison of Analytical Techniques for N-Nitroso-N-methylurea Detection

Feature HPLC-TEA GC-MS
Principle Chromatographic separation followed by postcolumn chemical denitrosation and chemiluminescent detection of nitric oxide. nih.govusp.org Chromatographic separation followed by ionization and mass-based detection of compound fragments. researchgate.net
Primary Use Quantification and screening. researchgate.net Confirmation and identification. researchgate.net
Sensitivity High (0.5 ppb). nih.gov Very High (0.03 ppb). nih.gov
Specificity Highly specific for the N-nitroso functional group. labcompare.com Highly specific based on mass fragmentation patterns. researchgate.net

In Vitro Studies with N-Nitroso-N-methylurea

In vitro studies using cultured cells are fundamental for investigating the molecular mechanisms underlying NMU's biological activity. These models allow for controlled experiments to dissect specific cellular responses and signaling pathways.

Human malignant keratinocytes have been utilized as an in vitro model to explore the carcinogenic potential of NMU in skin cells. bslonline.org These cell lines provide a relevant system to study how NMU initiates or promotes tumorigenesis in human epidermal cells. bslonline.org Another in vitro approach has involved exposing mammary epithelial cells from rats to NMU in a three-dimensional collagen gel matrix culture. nih.gov This system allows for the observation of transformed cells progressing into microtumor structures, mimicking early-stage tumor development. nih.gov

Studies using human malignant keratinocytes have revealed that NMU modulates key cellular signaling pathways involved in tumorigenesis. bslonline.org Research has shown that NMU treatment leads to the upregulation of cellular Nuclear Factor-kappa B (NF-κB) activity. medchemexpress.com The activation of NF-κB is a critical event, as it regulates various genes associated with cancer development. bslonline.org This upregulation of NF-κB activity by NMU has been shown to occur through a Protein Kinase C (PKC)-dependent pathway. researchgate.net

Furthermore, investigations into the role of nitric oxide (NO) have demonstrated that while NMU on its own does not significantly alter NO release, it markedly decreases lipopolysaccharide (LPS)-induced NO production in a dose-dependent manner. bslonline.org This suggests that NMU-induced carcinogenesis may be associated with the downregulation of NO production in human epidermal keratinocytes. bslonline.org

Table 2: Summary of In Vitro Research Findings for N-Nitroso-N-methylurea

Cell Line Model NMU-Induced Effect Cellular Pathway Modulated
Human Malignant Keratinocytes Increased cellular NF-κB activity. medchemexpress.com Protein Kinase C (PKC)-dependent pathway. researchgate.net
Human Malignant Keratinocytes Decreased lipopolysaccharide (LPS)-induced nitric oxide (NO) production. bslonline.org Downregulation of inducible NO synthase activity. bslonline.org
Rat Mammary Epithelial Cells Progression of transformed cells into microtumors in collagen gel. nih.gov Not specified.

In Vivo Experimental Designs for N-Nitroso-N-methylurea Studies

In vivo experimental designs using animal models are indispensable for studying the systemic effects and organ-specific carcinogenicity of NMU. iiarjournals.org These models allow researchers to observe the entire process of carcinogenesis in a living organism, from initiation to tumor progression.

NMU is a direct-acting alkylating agent that is extensively used to induce tumors in a variety of animal species, serving as organ-specific models for human cancers. iiarjournals.org It has been shown to target multiple organs, including the brain, spinal cord, stomach, pancreas, and kidneys following oral exposure. epa.gov The NMU-induced rat mammary carcinoma model is one of the most widely utilized systems for studying breast cancer. medchemexpress.comiiarjournals.org

Different rat strains exhibit varying susceptibility to NMU-induced mammary carcinogenesis. For instance, intravenous administration of NMU to 50-day-old female rats induced mammary carcinomas in 89% of BUF/N, 73% of Sprague-Dawley, and 89% of F344 females. medchemexpress.com The latency periods for tumor development also varied among the strains, being 77, 86, and 94 days, respectively. medchemexpress.com These models are crucial for screening and evaluating the efficacy of potential cancer-suppressing agents. iiarjournals.org

Table 3: Examples of In Vivo Experimental Designs Using N-Nitroso-N-methylurea

Animal Strain Target Organ/Tumor Type Key Experimental Finding
BUF/N Rat Mammary Gland / Carcinoma High tumor incidence (89%) with a latent period of 77 days. medchemexpress.com
Sprague-Dawley Rat Mammary Gland / Carcinoma High tumor incidence (73%) with a latent period of 86 days. medchemexpress.com
F344 Rat Mammary Gland / Carcinoma High tumor incidence (89%) with a latent period of 94 days. medchemexpress.com
Various Animal Species Brain, Spinal Cord, Nerves, Stomach, Pancreas, Kidneys NMU demonstrates multi-organ carcinogenicity. epa.gov

Compound Index

Animal Model Selection and Handling

The study of N-Nitroso-N-methylurea (NMU) extensively utilizes animal models to investigate its carcinogenic and degenerative effects. iiarjournals.org A variety of animal species have been employed in research, including mice, rats, hamsters, guinea pigs, rabbits, gerbils, pigs, dogs, and monkeys. inchem.org The selection of a specific animal model often depends on the target organ or disease being studied. For instance, rat models, particularly Sprague-Dawley and Wistar-Furth strains, are frequently used for inducing mammary carcinomas, as the resulting tumors share many similarities with human breast cancer. iiarjournals.orgiiarjournals.org In addition to mammary cancer, NMU is used to induce tumors in various other organs, including the stomach, esophagus, pancreas, respiratory tract, and nervous system. inchem.orgamegroups.org

Beyond cancer models, NMU is also utilized to create models of degenerative diseases. A notable example is the induction of retinal degeneration in rodents, which serves as a model for human retinitis pigmentosa. iiarjournals.orgresearchgate.net The age of the animal at the time of NMU exposure can significantly influence the outcome, with younger animals sometimes showing different susceptibilities and mortality rates. iiarjournals.org

Proper handling and housing of animals in these studies are critical. For example, mice may be group-housed during acclimation and dosing, and then individually housed in microisolator cages for the remainder of the study to ensure accurate monitoring. taconic.com

Dosing and Administration Protocols

The administration of N-Nitroso-N-methylurea in research settings is conducted through various routes, tailored to the specific experimental goals. Common methods include intravenous, intraperitoneal, and oral gavage. amegroups.orgtaconic.commedchemexpress.com A less common but targeted approach is intraductal administration, which has been used to induce mammary tumors at predictable locations. amegroups.org

The vehicle used to dissolve NMU is a critical component of the dosing protocol. Due to its instability in aqueous solutions, especially at a pH above 5, NMU is often prepared in acidic buffers. ijpab.com A common vehicle is a citrate (B86180) buffer at a pH of 4.5, sometimes mixed with saline. taconic.commedchemexpress.commedchemexpress.comresearchgate.net For oral administration, it can be dissolved in citrate buffer and 5% saline. medchemexpress.commedchemexpress.com The dosing solutions are typically prepared fresh on the day of use to ensure potency. taconic.com

The frequency and duration of administration can vary significantly between studies. Some protocols involve a single dose to induce carcinogenesis, while others may use multiple doses over a period of weeks. taconic.commedchemexpress.comnih.gov The timing of administration is also a key variable, with studies specifying the age of the animal at the time of dosing. medchemexpress.com

Histopathological and Morphological Analyses

Histopathological and morphological analyses are fundamental to characterizing the effects of N-Nitroso-N-methylurea in animal models. Following necropsy, tissues are collected, fixed, and stained, most commonly with hematoxylin (B73222) and eosin (B541160) (H&E), to observe cellular and tissue architecture. amegroups.orgnih.gov These analyses are essential for diagnosing the types of tumors induced, which can include both benign and malignant neoplasms of epithelial and stromal origin. iiarjournals.orgiiarjournals.org

In studies of mammary carcinogenesis, for example, H&E staining allows for the identification of various tumor types, such as adenocarcinomas with papillary patterns. iiarjournals.org For gastric precancerous lesions, in addition to H&E, alcian blue-periodic acid-Schiff (AB-PAS) staining is used to identify specific cellular changes. nih.gov

Morphological changes at the cellular level are also examined. For instance, in studies of NMU's effect on the midgut of insects, histological changes observed include clumping of nuclei in columnar cells, degeneration of chromatin in regenerative nidi, and distortion of the gut epithelium. ijpab.com In retinal degeneration models, histological analysis reveals the selective loss of photoreceptor cells (rods and cones). nih.gov Transmission electron microscopy can be employed for ultrastructural analysis of cellular components, such as gastric chief cells and parietal cells. nih.gov

Molecular and Biochemical Assays (e.g., RT-PCR, Western Blot, Immunohistochemistry)

A range of molecular and biochemical assays are employed to investigate the mechanisms underlying the effects of N-Nitroso-N-methylurea. These techniques allow researchers to examine changes in gene and protein expression, as well as the activation of signaling pathways.

Immunohistochemistry (IHC) is widely used to detect the presence and localization of specific proteins within tissues. In NMU-induced mammary tumors, IHC has been used to analyze the expression of markers such as the proliferation antigen Ki-67 and estrogen receptor α (ERα). iiarjournals.org Studies have also used IHC to detect proteins like HIF-1α, von Willebrand factor (vWF), and p53 in gastric tissues. nih.gov

Western Blot analysis is utilized to quantify the expression levels of specific proteins. For example, it has been used to detect changes in key proteins involved in signaling pathways such as the LKB1-AMPK and AKT-FoxO3 pathways in gastric precancerous lesions. nih.gov This technique can also be used to assess the phosphorylation status of proteins, providing insight into the activation of signaling cascades. medchemexpress.commedchemexpress.com

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is employed to measure the expression levels of specific genes at the mRNA level. For instance, real-time PCR can be used to determine the level of specific microRNAs, such as miR-194-5p, in gastric mucosal tissue. nih.gov

Other analytical techniques used in NMU research include high-performance liquid chromatography (HPLC) for the analysis of NMU itself and fluorometric methods for its determination. nih.gov

Monitoring of Physiological and Biological Parameters

Continuous monitoring of various physiological and biological parameters is crucial in studies involving N-Nitroso-N-methylurea to assess the systemic effects of the compound and the progression of induced diseases.

General Health and Systemic Toxicity: Researchers routinely monitor the general welfare of the animals, including body weight, food consumption, and water intake. taconic.commedchemexpress.comglpbio.com A loss of body weight can be an indicator of systemic toxic effects. researchgate.netnih.gov Clinical signs of distress or illness are also carefully observed and recorded. researchgate.net

Tumor Development and Progression: In cancer models, a primary parameter is the monitoring of tumor development. This often involves weekly palpation of the animals to detect the appearance of tumors. researchgate.net Once tumors are detected, their growth can be measured over time.

Biochemical Markers: Blood and tissue samples are often collected to analyze specific biochemical markers. For example, in models of gastric cancer, serum gastrin levels can be measured. medchemexpress.comglpbio.com Other markers include tissue levels of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation, and reduced glutathione (B108866) levels. medchemexpress.comglpbio.com In cases of large tumor burden, hypercalcemia may be observed. medchemexpress.commedchemexpress.com

Organ-Specific Function: In models of organ-specific damage, functional parameters are monitored. For instance, in retinal degeneration studies, electroretinography (ERG) is used to assess retinal function, while spectral-domain optical coherence tomography (SD-OCT) is used to visualize the retinal layers and measure their thickness. nih.gov

Interactive Data Table: Research Methodologies for N-Nitroso-N-methylurea

Methodology Application in NMU Research Examples of Parameters Measured References
Animal Models Induction of cancer and degenerative diseasesMammary tumors, retinal degeneration, gastric lesions iiarjournals.org, amegroups.org, researchgate.net
Dosing Protocols Administration of NMU to animal modelsIntravenous, intraperitoneal, oral gavage medchemexpress.com, amegroups.org, taconic.com
Histopathology Microscopic examination of tissue structureTumor grading, cellular morphology, inflammation iiarjournals.org, iiarjournals.org, nih.gov
Immunohistochemistry Detection of protein expression in tissuesKi-67, ERα, p53 iiarjournals.org, nih.gov
Western Blot Quantification of protein expressionp-AMPKα, p-AKT, FoxO3a nih.gov
RT-PCR Measurement of gene expressionmiR-194-5p nih.gov
Physiological Monitoring Assessment of overall health and disease progressionBody weight, tumor size, serum gastrin nih.gov, medchemexpress.com, researchgate.net

Future Directions and Therapeutic Implications of N Nitroso N Methylurea Research

Development of Chemopreventive Strategies

The use of N-Nitroso-N-methylurea to induce tumors in animal models has been instrumental in the screening and evaluation of potential cancer-preventing agents. Research in this area has identified several dietary components and compounds that can modulate the carcinogenic effects of NMU, particularly in the context of mammary cancer.

One area of focus has been on dietary fats, specifically n-3 polyunsaturated fatty acids (PUFAs). Studies have shown that n-3 PUFAs can protect against the development of NMU-induced mammary cancer in rats. nih.gov Among these, conjugated decosahexaenoic acid (CDHA) has demonstrated more potent effects than docosahexaenoic acid (DHA), which in turn is more effective than eicosapentaenoic acid (EPA). nih.gov However, the protective effect of these fatty acids requires their long-term presence in the diet. nih.gov

Phytochemicals, naturally occurring compounds in plants, are also being investigated for their chemopreventive properties. nih.gov A notable example is the research on miso, a traditional Japanese fermented soybean product. In studies using a rat model of NMU-induced mammary cancer, a diet containing 10% miso led to a significant reduction in tumor multiplicity. wikipedia.org

Furthermore, combining dietary interventions with established chemotherapeutic agents has shown promising results. The combination of a miso diet with tamoxifen, a selective estrogen receptor modulator, resulted in a dramatically lower incidence and multiplicity of mammary tumors compared to either agent alone. wikipedia.org This synergistic effect suggests that multi-pronged strategies involving both dietary and pharmaceutical interventions could be highly effective in cancer prevention.

Chemopreventive AgentModel SystemKey FindingSource
n-3 Polyunsaturated Fatty Acids (PUFAs)NMU-induced rat mammary cancerProtects against mammary cancer development; potency varies by specific fatty acid (CDHA > DHA > EPA). nih.gov nih.gov
Miso (10% diet)NMU-induced rat mammary cancerReduced tumor multiplicity from 4.5 (control) to 2.4. wikipedia.org wikipedia.org
TamoxifenNMU-induced rat mammary cancerReduced tumor multiplicity from 4.5 (control) to 1.4. wikipedia.org wikipedia.org
Miso (10% diet) + TamoxifenNMU-induced rat mammary cancerSynergistically reduced tumor incidence by over 90% and multiplicity to 0.2. wikipedia.org wikipedia.org

Understanding Resistance Mechanisms to N-Nitroso-N-methylurea-Induced Damage

N-Nitroso-N-methylurea exerts its effects primarily by acting as an alkylating agent, transferring its methyl group to the nucleobases of DNA. wikipedia.orgresearchgate.net This action can lead to mutations and cell death if the damage is not repaired. medchemexpress.commedchemexpress.com Consequently, a cell's ability to withstand NMU-induced damage is intrinsically linked to its DNA repair capabilities. Several DNA repair pathways are crucial for mitigating the genotoxic effects of alkylating agents like NMU.

Key mechanisms involved in the repair of NMU-induced DNA lesions include:

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions from the DNA. It is initiated by DNA glycosylases, such as alkyladenine glycosylase (AAG), which recognizes and removes damaged bases like N3-methyladenine and N7-methylguanine. nih.gov

Direct Damage Reversal: Certain enzymes can directly reverse the alkylation damage. The most prominent of these is O6-methylguanine-DNA methyltransferase (MGMT). MGMT specifically removes alkyl groups from the O6 position of guanine (B1146940) and the O4 position of thymine (B56734), which are highly mutagenic lesions. nih.gov The protective role of MGMT has been demonstrated in studies showing it can prevent the conversion of benign tumors into malignant ones following NMU exposure. researchgate.net Another class of enzymes, the AlkB homolog (ALKBH) demethylases, can directly revert damage at other positions, such as N1-methyladenine and N3-methylcytosine. nih.gov

Mismatch Repair (MMR): The MMR system corrects errors made during DNA replication and recombination. Studies on human ovarian carcinoma cell lines have shown that a loss of expression of key MMR proteins, such as hMLH1, leads to cross-resistance against NMU. nih.gov This indicates that the MMR system plays a role in processing NMU-induced damage, likely by recognizing the mispaired bases that result from alkylation during DNA replication.

The efficiency of these repair systems can determine a cell's or tissue's susceptibility to the carcinogenic effects of NMU. A reduced capacity in any of these pathways can lead to an accumulation of mutations and an increased risk of cancer initiation. medchemexpress.com

N-Nitroso-N-methylurea as a Tool for Disease Modeling

The reliability of N-Nitroso-N-methylurea as a carcinogen has made it an invaluable tool for creating animal models of human diseases, particularly various forms of cancer. medchemexpress.comnih.gov These models are essential for studying the step-by-step process of carcinogenesis and for testing the efficacy of potential therapeutic interventions. nih.govmdpi.com

NMU is a direct-acting carcinogen, meaning it does not require metabolic activation to exert its effects, which allows for precise control in experimental settings. medchemexpress.com It has been extensively used to induce mammary cancer in rats, creating models that share many similarities with human breast cancer, including hormonal responsiveness. nih.gov This makes the NMU-induced rat mammary tumor model particularly useful for screening cancer-modulating agents. nih.gov

Beyond breast cancer, NMU is utilized to model other diseases. It can be used to create models of gastric cancer and has been shown to induce tumors in the brain, spinal cord, nerves, stomach, pancreas, and kidneys in animal studies. researchgate.netmedchemexpress.comnih.gov This broad organ specificity allows for the investigation of carcinogenesis in a variety of tissues. medchemexpress.com In addition to cancer, high doses of NMU can cause cell death in specific tissues, and it has been used to establish models for degenerative diseases, such as retinal degeneration. nih.gov

Disease ModelAnimalRelevance and ApplicationSource
Mammary CancerRat (Sprague-Dawley, BUF/N, F344)Widely used model for human breast cancer; used to screen chemopreventive and therapeutic agents. nih.govmedchemexpress.com nih.govmedchemexpress.com
Gastric CancerMouse/RatUsed to study the mechanisms of gastric tumorigenesis and to test palliative treatments. medchemexpress.comnih.gov nih.gov
Retinal DegenerationRatModels cell death in photoreceptor cells, relevant for studying certain human eye diseases. nih.gov nih.gov
Nervous System TumorsAnimal modelsInduces tumors of the brain, spinal cord, and nerves. researchgate.net researchgate.net

Q & A

Basic: What are the primary mechanisms of NMU-induced carcinogenicity, and how do researchers validate its alkylating activity in vitro?

NMU acts as a direct-acting alkylating agent, transferring its methyl group to DNA nucleobases (e.g., guanine at the O⁶ position), leading to AT→GC transition mutations . To validate alkylation in vitro:

  • Method : Treat cultured cells (e.g., human malignant keratinocytes) with NMU (e.g., 5 μM) and measure NF-κB activation via luciferase reporter assays or quantify I-κBα phosphorylation via Western blot .
  • Controls : Include untreated cells and a positive control (e.g., another alkylating agent like methyl methanesulfonate).

Basic: What animal models are most suitable for NMU-induced carcinogenesis studies, and what dosing protocols are recommended?

NMU is widely used in rodent models to induce mammary tumors, gliomas, and gastric cancers. Key protocols:

Model Species/Strain Dose Route Latency Tumor Type
Mammary carcinogenesisSprague-Dawley rats50 mg/kgIntravenous77–94 daysAdenocarcinoma
Glioma inductionWistar-Furth rats20 mg/kgSubcutaneous4–6 weeksC6 glioma
Gastric cancerMice (MNU + NaCl)240 ppm in waterOral36 weeksAdenoma/carcinoma
  • Validation : Monitor tumor growth via caliper measurements and histopathology .

Basic: How should NMU be stored and handled to ensure stability and safety?

  • Storage : Store solid NMU at 2–8°C in airtight containers under nitrogen, with stabilizers (e.g., 0.05% H₂SO₄ or glacial acetic acid) to prevent decomposition .
  • Handling : Use explosion-proof refrigerators, avoid contact with alkalis (e.g., KOH), and conduct work in fume hoods with PPE (gloves, lab coat, eye protection) .

Advanced: How can researchers reconcile contradictory data on tumor latency and incidence across NMU studies?

Discrepancies arise from variables such as:

  • Strain-specific sensitivity : BUF/N rats show 89% mammary tumor incidence vs. 73% in Sprague-Dawley rats at identical doses .
  • Administration route : Intravenous injection yields shorter latency (77–94 days) compared to oral exposure (36 weeks) .
  • Solution : Standardize protocols using strain-specific historical controls and publish detailed dosing/administration metadata.

Advanced: What experimental strategies mitigate NMU’s systemic toxicity while maintaining carcinogenic efficacy?

  • Dose fractionation : Split a single high dose (e.g., 50 mg/kg) into multiple lower doses (e.g., 20 mg/kg weekly) to reduce acute toxicity (e.g., dermatitis, wasting) .
  • Adjuvant therapies : Co-administer antioxidants (e.g., NanoCurc) or melatonin to counteract oxidative stress without interfering with tumor initiation .

Advanced: How can NMU be used to study epigenetic and teratogenic effects in developmental models?

  • Teratogenicity assay : Administer NMU (10–20 mg/kg) to pregnant rodents at gestational day 9–12. Monitor offspring for neural tube defects (e.g., exencephaly) via micro-CT .
  • Epigenetic analysis : Use bisulfite sequencing to assess DNA methylation changes in fetal tissues .

Advanced: What analytical methods confirm NMU purity and stability in experimental formulations?

  • Purity : HPLC with UV detection (λ = 254 nm) and comparison to reference standards (≥98% purity) .
  • Stability : Monitor decomposition via TGA (thermal stability up to 40°C) and NMR to detect acetic acid stabilizer peaks .

Regulatory: What safety classifications and disposal protocols apply to NMU?

  • Classification : EPA Group B2 (probable human carcinogen); IARC Class 2A .
  • Disposal : Incinerate NMU waste at >1,000°C with alkaline scrubbers to neutralize nitroso byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-nitrosourea
Reactant of Route 2
N-Methyl-N-nitrosourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.